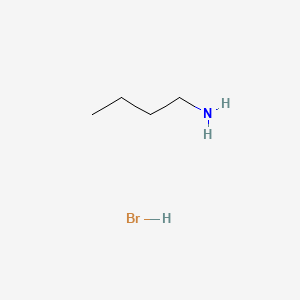

1-Butanamin, Hydrobromid

Übersicht

Beschreibung

1-Butanamine, hydrobromide (1-BH) is an organic compound that is widely used in the synthesis of various compounds and materials. It is a bromohydrin compound with a molecular formula of C4H9BrN. 1-BH is a colorless, odorless, and highly soluble compound that is easily synthesized in the laboratory. It is also a strong acid and is used in a variety of applications, including drug synthesis, organic synthesis, and catalysis.

Wissenschaftliche Forschungsanwendungen

Grünere Alternative Produkte

Die Verbindung ist als grüneres alternatives Produkt aufgeführt . Das bedeutet, dass es eines oder mehrere der 12 Prinzipien der Grünen Chemie einhält, die darauf abzielen, die Umweltbelastung chemischer Prozesse und Produkte zu reduzieren.

Energieeffizienz

1-Butanamin, Hydrobromid wurde für die Energieeffizienz optimiert . Dies könnte bedeuten, dass es in Prozessen oder Produkten eingesetzt wird, die darauf abzielen, den Energieverbrauch zu senken.

Organohalogenid-basierte Perovskite

Organohalogenid-basierte Perovskite haben sich als wichtige Materialklasse für Solarzellenanwendungen herauskristallisiert . This compound könnte möglicherweise bei der Synthese dieser Materialien verwendet werden.

Solarzellenanwendungen

Wie oben erwähnt, könnte die Verbindung bei der Herstellung von Solarzellen verwendet werden . Dies ist wahrscheinlich auf seine Rolle bei der Synthese organohalogenid-basierter Perovskite zurückzuführen.

Safety and Hazards

When handling 1-Butanamine, hydrobromide, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

Wirkmechanismus

Target of Action

1-Butanamine, hydrobromide, also known as Butylamine, is a small molecule that primarily targets Candidapepsin-2 , a yeast enzyme . This enzyme plays a crucial role in the yeast’s metabolic processes.

Mode of Action

It’s known that aliphatic amines like 1-butanamine often undergo cleavage at the αc −c bond to produce a relatively stable ch2nh2+ ion . This fragmentation is useful for distinguishing mass spectra of different isomers .

Biochemical Pathways

It’s known that amines can have a significant effect on the fragmentation patterns observed in mass spectrometry . This suggests that 1-Butanamine, hydrobromide may influence various biochemical pathways through its interaction with its primary target, Candidapepsin-2 .

Pharmacokinetics

It’s known that the compound is a colorless liquid which acquires a yellow color upon storage in air .

Result of Action

Its interaction with candidapepsin-2 suggests that it may influence the metabolic processes of yeast .

Action Environment

The action of 1-Butanamine, hydrobromide can be influenced by various environmental factors. For instance, its stability may be affected by exposure to air, as it acquires a yellow color upon storage in air . Furthermore, its solubility in water and ethanol suggests that its action, efficacy, and stability may be influenced by the solvent environment .

Eigenschaften

IUPAC Name |

butan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.BrH/c1-2-3-4-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGBREZGMJVYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480109 | |

| Record name | 1-Butanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15567-09-6 | |

| Record name | 1-Butanamine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15567-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)